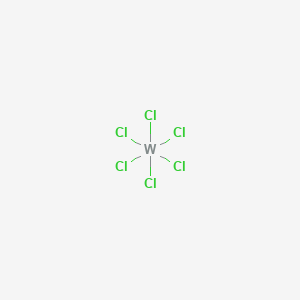
Cloruro de tungsteno(VI)
Descripción general
Descripción
Synthesis Analysis
The synthesis of tungsten hexachloride involves the reduction of tungsten halides using nonconventional, mild reductants like Hg or Bi at moderately low temperatures, providing a high-yield production method for hexatungsten dodecachloride clusters, which are converted through recrystallization and thermolysis processes (Kolesnichenko & Messerle, 1998).
Molecular Structure Analysis
Tungsten hexachloride typically exhibits a molecular structure characterized by distinct bonding arrangements, as seen in the crystal structures of various complexes formed with different organic and inorganic ligands. For instance, its reaction with excess 2,2-dimethylpropylidynephosphane leads to the formation of tungsten phosphaalkyne clusters, demonstrating the versatility of its molecular interactions and bonding capabilities (Weller et al., 1991).
Chemical Reactions and Properties
WCl6 is used in halo-de-hydroxylation and dihalo-de-oxo-bisubstitution reactions, showcasing its role in organic synthesis. It reacts with benzylic alcohols, benzaldehydes, and other organic compounds to form chlorides, gem-dichlorides, and other halogenated products, emphasizing its utility as a reagent in organic chemistry (Firouzabadi & Shiriny, 1996).
Physical Properties Analysis
The physical properties of tungsten hexachloride, including its crystalline structure, are influenced by its reaction conditions and the presence of other compounds. For example, its interactions with salicylic acid lead to the formation of tungsten oxo salicylate complexes, revealing details about its solubility, crystalline form, and reactivity with different ligands (Kolesnichenko et al., 2001).
Chemical Properties Analysis
The chemical properties of tungsten hexachloride include its reactivity towards various organic and inorganic substrates, forming a variety of complexes with different ligands. This reactivity is exemplified in its ability to form tungsten oxo complexes upon reaction with salicylic acid and other halogen transfer reactions, contributing to the understanding of its chemical behavior and the potential for synthesis of complex tungsten-based compounds (Kolesnichenko et al., 2001).
Aplicaciones Científicas De Investigación
WCl6 WCl_6 WCl6
. Tiene varias aplicaciones en la investigación científica, que detallaré a continuación en secciones separadas.Catálisis
El cloruro de tungsteno(VI) se utiliza como catalizador en diversas reacciones químicas. Su alta reactividad lo hace adecuado para facilitar las transformaciones en la síntesis orgánica. Por ejemplo, se puede emplear en la desoxigenación de epóxidos, donde ayuda a eliminar los átomos de oxígeno del anillo de epóxido, convirtiéndolo así en un alqueno .
. .Industria petrolera
En la industria petrolera, el cloruro de tungsteno(VI) se utiliza como catalizador. Desempeña un papel en la polimerización de olefinas, donde ayuda en la formación de hidrocarburos de cadena larga a partir de moléculas de olefinas más pequeñas. Este proceso es vital para producir diversos tipos de plásticos y cauchos sintéticos .
Electrónica y fotónica
Debido a sus propiedades, el cloruro de tungsteno(VI) se utiliza en la producción de dispositivos emisores de luz y células solares de perovskita. Contribuye al desarrollo de materiales que pueden convertir eficientemente la luz en electricidad o viceversa, lo cual es fundamental para avanzar en las tecnologías de energía solar y las tecnologías de visualización .
Recubrimiento y purificación de tungsteno
El cloruro de tungsteno(VI) es un precursor de muchos compuestos de tungsteno y participa en los procesos de recubrimiento de tungsteno. También se utiliza en la purificación del tungsteno, asegurando que el metal esté libre de impurezas para su uso en diversas aplicaciones de alta tecnología .
Fabricación de vidrio inteligente
En el campo del vidrio inteligente, que incluye ventanas y pantallas inteligentes, el cloruro de tungsteno(VI) se utiliza por su capacidad para alterar las propiedades ópticas del vidrio. Esta aplicación es significativa para desarrollar vidrio que puede cambiar su transparencia o color en respuesta a señales eléctricas .
Mecanismo De Acción
Tungsten(VI) chloride, also known as Tungsten hexachloride or Hexachlorotungsten, is a highly reactive crystalline solid commonly used in the field of catalysis, perovskite solar cells, and light-emitting devices .
Target of Action
Tungsten(VI) chloride primarily targets molybdenum-dependent enzymes . It interferes with the absorption of molybdenum and increases its excretion with the urine . In these enzymes, tungsten is able to displace molybdenum .
Mode of Action
Tungsten(VI) chloride’s mode of action involves the displacement of molybdenum in molybdenum-dependent enzymes . This leads to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Biochemical Pathways
The displacement of molybdenum by tungsten in enzymes results in increased sensitivity to sulfite and disturbances in the sulfur and xanthine metabolism . This then leads to high xanthine and low cystine and uric acid concentrations in plasma and urine .
Pharmacokinetics
It is known that the compound is highly reactive and can be corrosive . It is also known to be air and moisture sensitive .
Action Environment
Tungsten(VI) chloride is sensitive to environmental factors. It is air and moisture sensitive , and its reactivity can be influenced by these factors. It is soluble in nonpolar solvents but reacts with alcohols and water .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
hexachlorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.W/h6*1H;/q;;;;;;+6/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXUAIFQMJJFB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[W](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WCl6, Cl6W | |
| Record name | tungsten(VI) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893933 | |
| Record name | Tungsten(VI) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dark blue or violet volatile solid; Decomposes in water; Soluble in organic solvents; [Hawley] Blue or black crystalline solid; [MSDSonline] | |
| Record name | Tungsten chloride (WCl6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten hexachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8704 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13283-01-7 | |
| Record name | Tungsten hexachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten hexachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten chloride (WCl6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten(VI) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten hexachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Tungsten Hexachloride (WCl6)?
A1: Tungsten Hexachloride (WCl6) is a dark violet to blue-black crystalline solid at room temperature. It is a highly reactive compound that hydrolyzes readily in air. WCl6 is a versatile reagent used in various chemical transformations, particularly in organic synthesis and materials science.
Q2: What is the molecular formula, weight, and spectroscopic data of WCl6?
A2: * Molecular Formula: WCl6 * Molecular Weight: 396.56 g/mol* Spectroscopic Data: The infrared spectrum of [(H5C6)4As][WCl6] exhibits two WCl6 stretching vibrations, indicating a distortion from regular octahedral symmetry. []
Q3: How does WCl6 interact with organic compounds?
A3: WCl6 is a strong Lewis acid and readily forms complexes with various organic molecules. For instance, it reacts with 2,2-dimethylpropylidynephosphane in POCl3, leading to the oxidation of phosphorus and the formation of 2,2,5,5-tetramethylhex-3-yne. This alkyne then coordinates to tungsten tetrachloride, forming the complex [(Cl3PO)WCl4(H9C4CCC4H9)]. []
Q4: Can you provide examples of WCl6's catalytic activity in organic synthesis?
A4: WCl6 demonstrates impressive catalytic activity in a range of organic reactions:
Q5: How does the structure of WCl6 relate to its catalytic activity?
A5: WCl6's ability to act as a Lewis acid and form complexes with organic substrates stems from its electron-deficient tungsten center. This characteristic is crucial for its activity in reactions like olefin metathesis, where it coordinates to the double bond, facilitating the rearrangement of substituents.
Q6: Is WCl6 used in polymerization reactions?
A6: Yes, WCl6 is a well-known catalyst for ring-opening metathesis polymerization (ROMP).
Q7: How does WCl6 perform in the preparation of tungsten carbide?
A7: WCl6 serves as a precursor in the plasma synthesis of nanosized tungsten carbide powder. The process involves controlling plasma torch power and reactant gas ratios to influence product composition and grain size. Subsequent heating in a hydrogen atmosphere yields fully carburized WC powder with particle sizes below 100 nm. []
Q8: Can WCl6 be used to synthesize other tungsten compounds?
A8: Absolutely. WCl6 acts as a starting material for synthesizing various tungsten compounds:
Q9: Are there any studies on the electrochemical properties of WCl6?
A9: Yes, electrochemical studies have been conducted on WCl6. For example, in acidic sodium chloroaluminate melts, WCl6 undergoes multiple reduction steps. The initial reduction step is influenced by oxide impurities, which react with WCl6 to form tungsten oxide tetrachloride (WOCl4). []
Q10: What about the stability of WCl6?
A10: WCl6 is highly reactive and moisture-sensitive, readily undergoing hydrolysis in air. It requires handling in inert atmospheres and storage under anhydrous conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



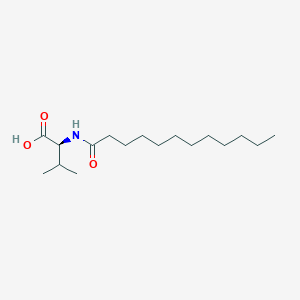
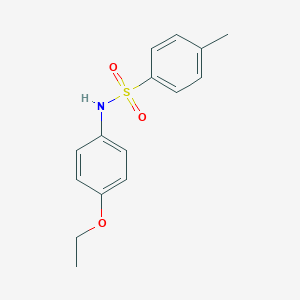
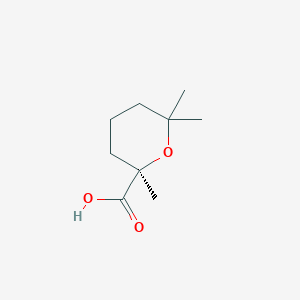
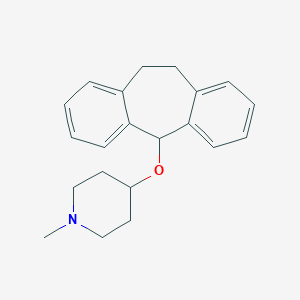

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)

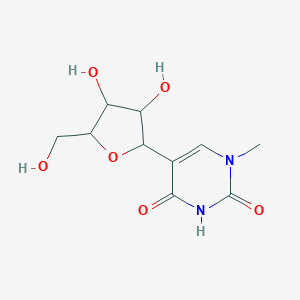
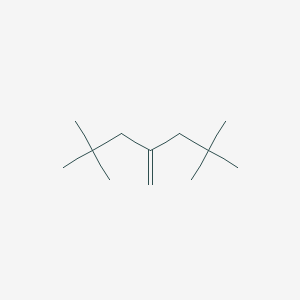
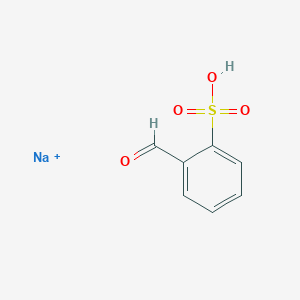
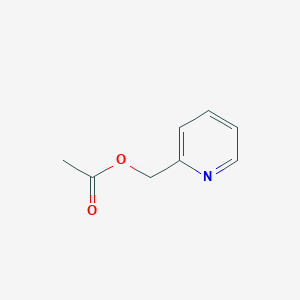

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
